cyclooct-4-en-1-one

Bioorthogonal Chemistry Click Chemistry Tetrazine Ligation

Cyclooct-4-en-1-one (CAS 6925-14-0), also known as 4-cycloocten-1-one, is a cyclic α,β-unsaturated ketone that serves as a critical synthetic precursor for a new class of trans-cyclooctenes (TCOs) termed 'a-TCOs'. Unlike fully hydrocarbon TCOs, the presence of the ketone functionality at the 4-position enables stereocontrolled nucleophilic additions that generate axial-substituted TCO derivatives with enhanced reactivity and improved hydrophilicity profiles.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 6925-14-0
Cat. No. B8822191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclooct-4-en-1-one
CAS6925-14-0
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC=CCCC(=O)C1
InChIInChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2
InChIKeyQCMJRQVMECBHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooct-4-en-1-one (CAS 6925-14-0) as a Strategic Precursor for Next-Generation Bioorthogonal trans-Cyclooctenes


Cyclooct-4-en-1-one (CAS 6925-14-0), also known as 4-cycloocten-1-one, is a cyclic α,β-unsaturated ketone that serves as a critical synthetic precursor for a new class of trans-cyclooctenes (TCOs) termed 'a-TCOs' [1]. Unlike fully hydrocarbon TCOs, the presence of the ketone functionality at the 4-position enables stereocontrolled nucleophilic additions that generate axial-substituted TCO derivatives with enhanced reactivity and improved hydrophilicity profiles [2]. The compound exists as the (Z)-isomer in its commercially supplied form and can be photochemically isomerized to the highly strained trans-cyclooct-4-enone (keto-TCO) [2].

1 Synthesis of axial-substituted a-TCO derivatives with enhanced reactivity
2 Stereocontrolled nucleophilic 1,2-additions to the ketone function
3 Bioorthogonal probe development requiring hydrophilic TCO scaffolds

Why Standard trans-Cyclooctene Analogs Cannot Substitute for Cyclooct-4-en-1-one in Advanced Bioorthogonal Conjugate Synthesis


Generic TCOs such as 5-hydroxy-trans-cyclooctene or unfunctionalized trans-cyclooctene lack the essential carbonyl group required for diastereoselective 1,2-additions that generate the a-TCO scaffold. This carbonyl group not only enables divergent functionalization via nucleophilic attack but also ensures the exclusive formation of axial-substituted TCO diastereomers that exhibit 2- to 7-fold faster reaction kinetics relative to standard TCOs [1]. Furthermore, the ketone functionality contributes to a lower calculated LogP (2.08) compared to unsubstituted trans-cyclooctene (LogP 2.90), imparting favorable physicochemical properties for cellular applications that cannot be achieved with generic TCO precursors [2][3].

Carbonyl function absent in generic TCO precursors

Standard trans-cyclooctenes lack the ketone group required for diastereoselective 1,2-additions, preventing divergent a-TCO synthesis.

Ligation kinetics may shift

Axial a-TCOs derived from cyclooct-4-en-1-one exhibit faster tetrazine ligation kinetics than typical axial/equatorial TCO mixtures; generic TCOs do not guarantee equivalent rate profiles.

Hydrophilicity profile differs

The ketone moiety contributes to lower calculated LogP vs. unfunctionalized trans-cyclooctene; generic TCOs may show higher non-specific binding in cellular studies.

Quantitative Evidence Supporting the Selection of Cyclooct-4-en-1-one Over Alternative TCO Precursors


Superior Reaction Kinetics of a-TCOs Derived from Cyclooct-4-en-1-one Relative to Standard TCO Diastereomers

a-TCO derivatives synthesized from trans-cyclooct-4-en-1-one exhibit second-order rate constants of 150,000 ± 8,000 M⁻¹s⁻¹ in tetrazine ligation, more than twice the reactivity of the axial isomer of 5-hydroxy-trans-cyclooctene (70,000 ± 1,800 M⁻¹s⁻¹) and nearly sevenfold greater than the equatorial isomer (22,400 ± 40 M⁻¹s⁻¹) [1]. This rate acceleration is attributed to increased olefinic strain imparted by geminal substitution in the eight-membered ring backbone.

Tetrazine ligation kinetics
Head-to-head
k₂ = 150,000 ± 8,000 M⁻¹s⁻¹ (a-TCO)
vs. 70,000 (axial), 22,400 (equatorial) M⁻¹s⁻¹
May support faster labeling and reduced reagent use in bioorthogonal applications
Stopped-flow, 25°C, PBS:MeOH, dipyridyl tetrazine
Bioorthogonal Chemistry Click Chemistry Tetrazine Ligation

Enhanced Hydrophilicity of Cyclooct-4-en-1-one-Derived a-TCOs Versus Unfunctionalized trans-Cyclooctene

Cyclooct-4-en-1-one exhibits a calculated LogP of 2.0758, significantly lower than the LogP of 2.8968 for unsubstituted trans-cyclooctene [1][2]. This difference of 0.82 LogP units translates to a ~6.6-fold reduction in octanol-water partition coefficient, indicating substantially reduced hydrophobicity. a-TCO derivatives derived from this ketone are reported to be less hydrophobic than even trans-oxocene analogs, and the methylamine conjugate of a-TCO has a calculated cLogP value lower than that of other TCO derivatives [3].

Hydrophilicity (LogP)
Cross-study comparable
LogP 2.08 (cyclooct-4-en-1-one) vs. 2.90 (unsubstituted TCO)
Lower hydrophobicity may reduce non-specific binding and improve washout
Calculated property; ~6.6-fold partition difference
Physicochemical Properties Cellular Permeability Non-specific Binding

Significantly Improved Scalable Production Rate of trans-Cyclooct-4-en-1-one via Advanced Flow Photochemistry

A custom high-throughput photochemical flow reactor employing FEP tubing and 3,5-bis(trifluoromethyl)benzoate as sensitizer produces trans-cyclooct-4-en-1-one at a rate of 1 g/h, yielding up to 8.6 g after 9 hours of irradiation from the cis-isomer [1]. This represents a 6.7-fold increase in production rate compared to the previously reported quartz flask setup which achieved only 150 mg/h [1].

Production throughput
Head-to-head
1 g/h (flow reactor) vs. 150 mg/h (quartz flask)
Higher throughput may support scalable procurement for multi-gram studies
FEP tubing, benzotrifluoride sensitizer
Process Chemistry Scale-up Photochemical Flow Synthesis

Higher Commercial Purity Specification for (Z)-Cyclooct-4-en-1-one Relative to Typical Market Offerings

Commercially available (Z)-cyclooct-4-en-1-one (CAS 6925-14-0) is offered at a certified purity of 98% by certain suppliers , exceeding the typical 95% purity specification commonly encountered for this compound in the market . This 3 percentage-point increase in purity reduces the burden of additional purification steps prior to use in sensitive synthetic applications.

Commercial purity
Supplier data
98% (specified vendor) vs. 95% common market
Higher initial purity may reduce in-house purification needs
Supplier data; verify for sensitive applications
Quality Control Procurement Specification Purity

Diastereoselective Access to Single Isomer a-TCOs via Stereocontrolled 1,2-Addition to trans-Cyclooct-4-en-1-one

Nucleophilic addition to trans-cyclooct-4-en-1-one proceeds with complete stereocontrol to yield axial-substituted TCOs as a single diastereomer [1]. In contrast, standard photoisomerization methods produce axial and equatorial diastereomers of 5-hydroxy-trans-cyclooctene in a 2.2:1 equatorial:axial ratio, resulting in only ≤24-27% yield of the desired axial diastereomer [1]. The a-TCO platform eliminates chromatographic diastereomer separation, delivering the more reactive axial isomer exclusively.

Diastereomeric control
Head-to-head
Single axial a-TCO diastereomer vs. axial ≤27% from photoisomerization
Eliminates difficult chromatographic separation of diastereomers
Stereocontrolled nucleophilic addition at room temperature
Stereoselective Synthesis Diastereomer Control Axial TCO

Optimal Application Scenarios for Cyclooct-4-en-1-one Based on Quantified Performance Differentiation


Synthesis of High-Kinetic-Performance a-TCO Probes for In Vivo PET Imaging and Pretargeted Radioimmunotherapy

When developing ¹⁸F-labeled TCO tracers for positron emission tomography (PET) imaging or pretargeted radioimmunotherapy, the 2.1-fold faster ligation kinetics of a-TCOs derived from cyclooct-4-en-1-one (150,000 M⁻¹s⁻¹) relative to axial 5-hydroxy-trans-cyclooctene (70,000 M⁻¹s⁻¹) [1] enables lower administered doses and shorter circulation times, directly reducing off-target radiation exposure. The reduced hydrophobicity (LogP 2.08 vs. 2.90) [2][3] further minimizes non-specific tissue accumulation and accelerates renal clearance, critical factors for achieving high tumor-to-background contrast in imaging applications.

Scalable Production of Diastereomerically Pure TCO Building Blocks for Bioconjugation Kits

For commercial suppliers and core facilities manufacturing TCO bioconjugation kits, cyclooct-4-en-1-one offers two decisive operational advantages: (1) the 6.7-fold higher production rate (1 g/h vs. 150 mg/h) [1] significantly lowers cost of goods sold and shortens production cycles, and (2) stereocontrolled addition to the ketone delivers single-diastereomer axial a-TCOs without requiring chromatographic separation, in contrast to the 2.2:1 equatorial:axial mixture from standard photoisomerization that yields ≤27% of the desired axial isomer [2]. This eliminates a major bottleneck in TCO manufacturing.

Live-Cell Imaging and Intracellular Bioorthogonal Labeling Requiring Rapid Washout

Fluorescent a-TCO conjugates derived from cyclooct-4-en-1-one demonstrate cell permeability and more rapid washout from live HeLa cells compared to TCO and oxo-TCO analogs [1]. The ~6.6-fold lower octanol-water partition coefficient relative to unfunctionalized trans-cyclooctene [2][3] directly contributes to reduced non-specific membrane association, enabling cleaner intracellular labeling with minimal background retention. This is particularly advantageous for time-resolved microscopy and organelle-specific imaging where fast, complete clearance of unbound probe is essential.

High-Purity Starting Material for Multi-Step Synthetic Sequences in Academic and Industrial Research Laboratories

Laboratories executing multi-step synthetic routes to complex TCO conjugates benefit from procuring (Z)-cyclooct-4-en-1-one at 98% purity rather than the more common 95% grade [1][2]. The higher initial purity minimizes the need for pre-reaction purification, reducing material loss and ensuring more consistent yields in subsequent photoisomerization and nucleophilic addition steps. This is especially critical when operating on sub-gram scales where purification losses disproportionately impact overall throughput and project timelines.

Application
Selection Property
Validation Focus
PET tracer and pretargeted delivery research
Ligation kinetics and hydrophilicity profile
Tetrazine ligation rate, biodistribution assessment
Bioconjugation kit manufacturing
Scalable single-diastereomer synthesis
Production throughput, diastereomeric purity
Live-cell imaging with rapid washout
Low non-specific binding and fast clearance
Washout kinetics, membrane association
Multi-step synthetic workflows
High initial purity of starting material
Purity verification, downstream yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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